molecular formula C9H9N B041428 2-Methylindole CAS No. 95-20-5

2-Methylindole

Cat. No.: B041428
CAS No.: 95-20-5
M. Wt: 131.17 g/mol
InChI Key: BHNHHSOHWZKFOX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methylindole is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It plays a significant role in biochemical reactions by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Cellular Effects

This compound and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response . They show various biologically vital properties and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Molecular Mechanism

The molecular mechanism of this compound involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . This process is almost universally involved in indole syntheses .

Temporal Effects in Laboratory Settings

The transformation of this compound in laboratory settings is characterized by well-known steps through oxindole, isatin, and anthranilic acid . No further transformation of the hydroxylated methyl analogues was observed within 162 days of incubation .

Metabolic Pathways

This compound is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet . This process involves various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylindole can be synthesized from 2-Acetamidotoluene. The process involves adding 2-Acetamidotoluene to a mixture of anhydrous ether and sodium amide, heating the mixture to 240-260°C under the protection of nitrogen flow, and maintaining the temperature for 10 minutes. A large amount of gas is generated during the reaction, which ends when the gas stops escaping. The mixture is then cooled to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Methylindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of this compound can be catalyzed by horseradish peroxidase .

Common Reagents and Conditions:

    Oxidation: Catalyzed by horseradish peroxidase.

    Reduction: Radical reduction methods can be used.

    Substitution: Various electrophilic substitution reactions can occur due to the presence of the indole nucleus.

Major Products:

    Oxidation: Produces oxidized derivatives of this compound.

    Reduction: Produces reduced forms of this compound.

    Substitution: Produces substituted indole derivatives.

Mechanism of Action

The mechanism of action of 2-Methylindole involves its interaction with various molecular targets and pathways. The indole nucleus allows it to participate in electrophilic substitution reactions, which can lead to the formation of bioactive compounds. The specific pathways and targets depend on the context of its use, such as its role in medicinal chemistry or as an intermediate in industrial processes .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. Its position-specific methyl group allows for distinct chemical behavior compared to other methylindole derivatives .

Properties

IUPAC Name

2-methyl-1H-indole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNHHSOHWZKFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059117
Record name 1H-Indole, 2-methyl-
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name 2-Methylindole
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Vapor Pressure

0.00603 [mmHg]
Record name 2-Methylindole
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CAS No.

95-20-5
Record name 2-Methylindole
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Record name 2-METHYLINDOLE
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Record name 2-methylindole
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Synthesis routes and methods I

Procedure details

The 2-bromoindole derivative 19-1 (1.009 g, 3.00 mmol, prepared as described in Example 12 of WO 03/010141) was dissolved in anhydrous THF (25 mL) under an argon atmosphere and the solution cooled to −78° C. n-BuLi (2.0 M in hexane, 1.60 mL, 3.20 mmol) was added dropwise and the mixture stirred for 15 min. MeI (0.37 mL, 2.00 mmol) was added and stirring was continued for an additional 30 min. The reaction mixture was then warmed up to RT and volatiles removed under reduced pressure. The residue was dissolved in TBME (100 mL) and the solution washed with brine (2×25 mL). The extract was dried (MgSO4), concentrated under reduced pressure and the residue purified by flash chromatography using 0-15% EtOAc in hexane as eluent. The desired 2-methylindole derivative 20-1 was obtained as a waxy solid (0.658 g, 80% yield): MS-ES m/z 272.1 (MH+). The methyl ester 20-1 was saponified in the usual way (NaOH/DMSO) to give the corresponding carboxylic acid 20-2 in 96% yield: MS-ES m/z 258.1 (MH+).
Quantity
1.009 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.37 mL
Type
reactant
Reaction Step Three
Name
Yield
80%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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reactant
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reactant
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Reaction Step One

Synthesis routes and methods III

Procedure details

A 2-liter 4-neck flask equipped with a dropping funnel, a stirrer, a thermometer, and a nitrogen-introducing inlet was charged with 15.0 g (0.057 mole) of o-xylylene dibromide, and this o-xylylene dibromide was dissolved in 150 ml of oxygen-removed anhydrous diethyl ether. Then, 10.5 g (0.23 mole) of methylhydrazine was dropped into the solution with stirring at 20° C. over a period of 30 minutes, and the mixture was stirred at room temperature for 12 hours. The formed white precipitate was recovered by filtration and a 20% aqueous solution of caustic soda, which had been subjected to the oxygen-removing treatment, was added to the recovered solid. The mixture was then stirred for 3 hours in a nitrogen atmosphere. Then, the formed suspension was extracted with 150 ml of chloroform and the chloroform solution was washed twice with 100 ml of water, and the chloroform solution was dried with potassium carbonate and concentrated under a reduced pressure. The formed yellow solid was placed in a sublimation device and heated on an oil bath under a reduced pressure, and 2.6 g (0.020 mole) of 2-methylisoindole in the form of a white needle crystal was obtained at 85° C./10 mmHg in the bottom of a cooling zone of the sublimation device. When the nuclear magnetic resonance spectrum (1H-NMR) of the obtained product was determined in deuterated chloroform by using TMS as the internal standard, the following results were obtained:
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
methylhydrazine
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
deuterated chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

The 2-bromoindole derivative 3-1 (1.009 g, 3.00 mmol, prepared as described in Example 12 of WO 03/010141) was dissolved in anhydrous THF (25 mL) under an argon atmosphere and the solution cooled to −78° C. n-BuLi (2.0 M in hexane, 1.60 mL, 3.20 mmol) was added dropwise and the mixture stirred for 15 min. MeI (0.37 mL, 2.00 mmol) was added and stirring was continued for an additional 30 min. The reaction mixture was then warmed up to RT and volatiles removed under reduced pressure. The residue was dissolved in TBME (100 mL) and the solution washed with brine (2×25 mL). The extract was dried (MgSO4), concentrated under reduced pressure and the residue purified by flash chromatography using 0–15% EtOAc in hexane as eluent. The desired 2-methylindole derivative 18-1 was obtained as a waxy solid (0.658 g, 80% yield): MS-ES m/z 272.1 (MH+). The methyl ester 18-1 was saponified in the usual way (NaOH/DMSO) to give the corresponding carboxylic acid 18-2 in 96% yield: MS-ES m/z258.1 (MH+).
Quantity
1.009 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.37 mL
Type
reactant
Reaction Step Three
Name
Yield
80%

Synthesis routes and methods V

Procedure details

The 2-bromoindole derivative 19-1 (1.009 g, 3.00 mmol, prepared as described in Example 12 of WO 03/010141) was dissolved in anhydrous THF (25 mL) under an argon atmosphere and the solution cooled to −78° C. n-BuLi (2.0 M in hexane, 1.60 mL, 3.20 mmol) was added dropwise and the mixture stirred for 15 min. Mel (0.37 mL, 2.00 mmol) was added and stirring was continued for an additional 30 min. The reaction mixture was then warmed up to RT and volatiles removed under reduced pressure. The residue was dissolved in TBME (100 mL) and the solution washed with brine (2×25 mL). The extract was dried (MgSO4), concentrated under reduced pressure and the residue purified by flash chromatography using 0-15% EtOAc in hexane as eluent. The desired 2-methylindole derivative 20-1 was obtained as a waxy solid (0.658 g, 80% yield): MS-ES m/z 272.1 (MH+). The methyl ester 20-1 was saponified in the usual way (NaOH/DMSO) to give the corresponding carboxylic acid 20-2 in 96% yield: MS-ES m/z 258.1 (MH+).
Quantity
1.009 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylindole
Reactant of Route 2
2-Methylindole
Reactant of Route 3
2-Methylindole
Reactant of Route 4
Reactant of Route 4
2-Methylindole
Reactant of Route 5
2-Methylindole
Reactant of Route 6
2-Methylindole
Customer
Q & A

Q1: What is the molecular formula and weight of 2-methylindole?

A1: this compound has a molecular formula of C9H9N and a molecular weight of 131.17 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Numerous studies utilize techniques like 1H NMR, 13C NMR, IR, and MS to characterize this compound and its derivatives. [] These techniques provide insights into the compound's structure, bonding, and functional groups.

Q3: Can this compound be synthesized using zeolite catalysts?

A3: Yes, research indicates that zinc chloride supported on MCM-41 zeolite exhibits high catalytic activity in synthesizing this compound via Fischer's method using phenylhydrazine and acetone. [] Notably, this catalyst displays good reusability, retaining significant activity even after multiple reaction cycles.

Q4: What is the role of this compound in Liquid Organic Hydrogen Carrier (LOHC) systems?

A4: this compound, alongside 2-methylindoline and 2-methyloctahydroindole, forms a promising LOHC system for renewable energy storage. [, ] The dehydrogenation of 2-methyloctahydroindole, proceeding through 2-methylindoline and this compound intermediates on a platinum catalyst, facilitates hydrogen release.

Q5: How does the choice of solvent affect the autoxidation of this compound derivatives?

A5: The autoxidation of 3-alkyl-2-methylindoles in carboxylic acids, like propionic acid and acetic acid, leads to the selective oxidation of the 2-methyl group, forming 3-alkyl-2-formylindoles. [] The use of specific carboxylic acids as solvents is crucial for this selective oxidation process.

Q6: How does the potential energy surface of this compound-3-acetic acid (2-Me-IAA) compare to that of unsubstituted indole-3-acetic acid (IAA)?

A6: Computational studies using RHF/6-31G and RHF/6-31++G* basis sets reveal significant differences in the potential energy surfaces of 2-Me-IAA and IAA. [] The PES of 2-Me-IAA contains only three syn-oriented COOH conformers, contrasting with the broader conformational landscape observed for IAA and its derivatives.

Q7: How does the presence of a 2-methyl group influence the biological activity of indole-3-acetic acid?

A7: The introduction of a 2-methyl group in indole-3-acetic acid markedly reduces its auxin activity. [] This structural modification also weakens the binding affinity of the molecule to auxin-binding protein 1 (ABP1), underscoring the impact of substituents on biological activity.

Q8: Can the length and position of a linker in bis-indole derivatives affect their inhibition of human nonpancreatic secretory phospholipase A2 (hnps PLA2)?

A8: Yes, studies on a series of novel bis-indole compounds, specifically 1,ω-bis(((3-acetamino-5-methoxy-2-methylindole)-2-methylene)phenoxy)alkane, demonstrate that the linker length and position influence both the inhibition of hnps PLA2 and the enzyme's dimerization. []

Q9: Does the presence of this compound impact the thermal oxidation stability of jet fuels?

A9: Yes, research suggests that this compound can significantly contribute to deposit formation in jet fuels, particularly at temperatures around 270-280 °C. [] This finding highlights the importance of considering the presence of such compounds in fuel stability studies.

Q10: Do indole derivatives, including this compound, exhibit anti-inflammatory activity?

A10: Several indole derivatives, including those with a 2-methyl substituent, have demonstrated anti-inflammatory properties. [, , ] For instance, glycerides of indomethacin, a this compound derivative, show significant anti-inflammatory activity in rat models.

Q11: Can indole derivatives interfere with quorum sensing and virulence in bacteria?

A11: Research indicates that various indole derivatives, including this compound and its derivatives, can disrupt quorum sensing in Serratia marcescens, leading to the suppression of prodigiosin production, biofilm formation, and motility. [] This interference with quorum sensing also impacts the production of virulence factors like proteases and lipases.

Q12: Are there bacteria capable of degrading this compound?

A13: Yes, a novel bacterial strain, MPKc, isolated from sediment, exhibits the ability to degrade this compound under aerobic conditions. [] This bacterium utilizes this compound as its sole carbon and energy source, highlighting a potential bioremediation strategy.

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